Direct Head-to-Head Comparison: PI003 vs. P9 in Cervical Cancer Cell Lines
In the same study, PI003 demonstrated superior anti-proliferative potency compared to its progenitor compound P9, from which it was derived [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.23 μM (HeLa cells); 5.38 μM (C4-I cells) |
| Comparator Or Baseline | P9: 6.34 μM (HeLa cells); 10.97 μM (C4-I cells) |
| Quantified Difference | ~2-fold lower IC50 for PI003 in both cell lines |
| Conditions | Cervical cancer cell lines (HeLa and C4-I); MTT assay |
Why This Matters
For procurement, this provides quantitative evidence that the structural modifications introduced in PI003 significantly enhance cellular potency relative to its direct precursor, justifying its selection over the less active P9 scaffold.
- [1] Liu Z, He W, Gao J, Luo J, Huang X, Gao C. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer. Oncotarget. 2015;6(10):8019-8035. View Source
